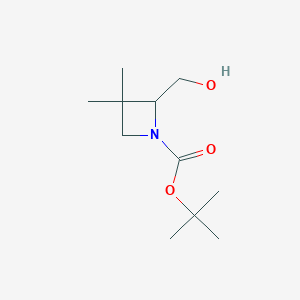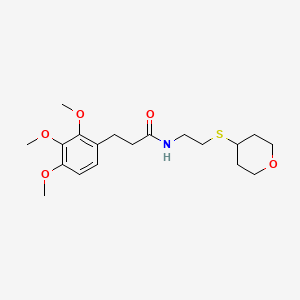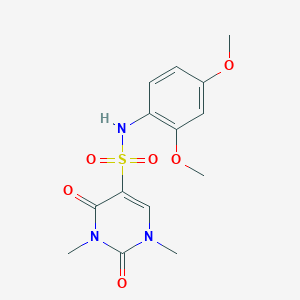
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose and is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It possesses excellent properties like high viscosity, hydrophilicity, defoaming, chelating ability, etc .
Synthesis Analysis
The synthesis of CMC involves an etherification process where carboxymethyl groups are bonded to the hydroxyl groups of cellulose. This process uses monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis
The molecular structure of CMC consists of glucose rings connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds . The carboxymethyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis
CMC is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . Its rheological properties (stress-strain flow behavior, pseudoplasticity, viscoelasticity, and thixotropy) are primarily controlled by the viscosity .Aplicaciones Científicas De Investigación
Biomedical Applications: Hydrogel Formation
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid: can be utilized in the formation of hydrogels with potential biomedical applications. These hydrogels, due to their high water content and porosity, can mimic the natural tissue architecture, making them suitable for therapeutic scaffolds in skin tissue engineering .
Drug Delivery Systems
The compound’s ability to form hydrogels can be harnessed to create drug delivery systems. These systems can improve the delivery profiles of drugs and allow for controlled release, which is crucial in various medical treatments .
Antibacterial Effects
Hydrogels derived from this compound have demonstrated antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus . This property can be particularly useful in developing antimicrobial coatings or dressings .
Cell Viability Enhancement
Research indicates that hydrogels containing 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can improve cell viability. This is essential for developing materials that support cell growth and proliferation, which is beneficial in regenerative medicine .
Heavy Metal Removal
The carboxyl groups in the compound can chelate heavy metals like lead (Pb) and zinc (Zn), indicating its potential use in environmental applications for the removal of heavy metal contaminants from wastewater .
Tissue Engineering
Due to its biocompatibility and structural properties, this compound can be used in tissue engineering applications. It can help in developing scaffolds that support the growth and differentiation of various cell types, aiding in the repair or replacement of damaged tissues .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(carboxymethyl)cyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSUYXIVGSQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)
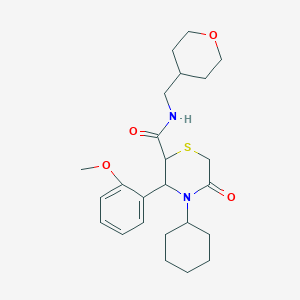


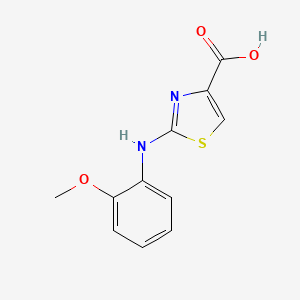
![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)
![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)
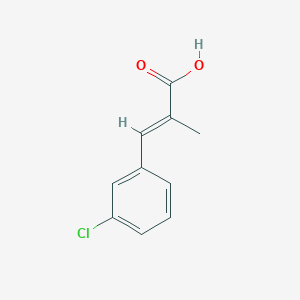
![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

